Cas no 2138569-11-4 (3-Azido-4-(propan-2-yl)cyclohexan-1-one)

3-Azido-4-(propan-2-yl)cyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-1158797
- 2138569-11-4
- 3-azido-4-(propan-2-yl)cyclohexan-1-one
- 3-Azido-4-(propan-2-yl)cyclohexan-1-one
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- Inchi: 1S/C9H15N3O/c1-6(2)8-4-3-7(13)5-9(8)11-12-10/h6,8-9H,3-5H2,1-2H3
- InChI Key: SORSDTVERGASTH-UHFFFAOYSA-N
- SMILES: O=C1CCC(C(C)C)C(C1)N=[N+]=[N-]
Computed Properties
- Exact Mass: 181.121512110g/mol
- Monoisotopic Mass: 181.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31.4Ų
- XLogP3: 2.6
3-Azido-4-(propan-2-yl)cyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1158797-1g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 1g |
$743.0 | 2023-08-31 | ||
Enamine | EN300-1158797-0.5g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 0.5g |
$713.0 | 2023-08-31 | ||
Enamine | EN300-1158797-10.0g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 10g |
$3191.0 | 2023-06-08 | ||
Enamine | EN300-1158797-10g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 10g |
$3191.0 | 2023-08-31 | ||
Enamine | EN300-1158797-5g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 5g |
$2152.0 | 2023-08-31 | ||
Enamine | EN300-1158797-2.5g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 2.5g |
$1454.0 | 2023-08-31 | ||
Enamine | EN300-1158797-0.1g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 0.1g |
$653.0 | 2023-08-31 | ||
Enamine | EN300-1158797-0.25g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 0.25g |
$683.0 | 2023-08-31 | ||
Enamine | EN300-1158797-5.0g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 5g |
$2152.0 | 2023-06-08 | ||
Enamine | EN300-1158797-0.05g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 0.05g |
$624.0 | 2023-08-31 |
3-Azido-4-(propan-2-yl)cyclohexan-1-one Related Literature
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
Additional information on 3-Azido-4-(propan-2-yl)cyclohexan-1-one
Comprehensive Overview of 3-Azido-4-(propan-2-yl)cyclohexan-1-one (CAS No. 2138569-11-4)
3-Azido-4-(propan-2-yl)cyclohexan-1-one (CAS No. 2138569-11-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This cyclohexanone derivative features an azido group and an isopropyl substituent, making it a versatile intermediate for click chemistry applications and drug discovery. Its unique structure enables efficient conjugation with alkynes via Huisgen cycloaddition, a reaction widely exploited in bioconjugation and polymer science.
The growing demand for click chemistry-compatible building blocks has propelled interest in compounds like 3-Azido-4-(propan-2-yl)cyclohexan-1-one. Researchers frequently search for "azido cyclohexanone derivatives" or "isopropyl-substituted click chemistry reagents" to identify novel synthetic pathways. The compound's CAS No. 2138569-11-4 serves as a critical identifier in chemical databases, ensuring precise retrieval in patent literature and academic publications.
Recent studies highlight the role of 3-Azido-4-(propan-2-yl)cyclohexan-1-one in developing targeted drug delivery systems. Its ability to form stable triazole linkages under mild conditions aligns with the pharmaceutical industry's focus on biocompatible conjugation strategies. This property addresses frequent search queries such as "non-toxic azide reagents for biomolecules" and "cyclohexanone-based prodrug design," reflecting its relevance in cutting-edge therapeutics.
In materials science, the compound's rigid cyclohexane backbone and functional handles make it valuable for designing high-performance polymers. Users often explore terms like "thermostable azido monomers" or "cycloaliphatic crosslinkers" to discover applications in coatings and adhesives. The isopropyl group enhances solubility in organic solvents, a feature frequently discussed in forums on "solvent-compatible click chemistry reagents."
Quality control of CAS No. 2138569-11-4 involves rigorous HPLC and NMR characterization, as emphasized in recent publications. Analytical chemists prioritize searches for "spectroscopic data of azido ketones" to validate synthetic batches. The compound's stability under inert atmospheres also answers common concerns about "storage conditions for azide-containing intermediates."
Environmental and safety considerations are integral to discussions about 3-Azido-4-(propan-2-yl)cyclohexan-1-one. While not classified as hazardous, best practices recommend handling azides with precautions, addressing search trends like "safe handling of organic azides." This aligns with the broader industry shift toward green chemistry principles in intermediate synthesis.
The commercial availability of CAS No. 2138569-11-4 through specialty chemical suppliers meets the needs of researchers investigating "scalable click chemistry platforms." Patent analyses reveal its use in biomarker development and diagnostic probe synthesis, correlating with rising searches for "bioorthogonal labeling reagents."
Future applications may exploit the compound's stereochemical properties for chiral catalyst design, a topic gaining traction in asymmetric synthesis communities. Its structural features continue to inspire queries about "cyclohexanone templates for medicinal chemistry" and "multifunctional scaffolds," underscoring its interdisciplinary potential.
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